Cas no 79893-89-3 (Bz-Thr-OMe)

Bz-Thr-OMe structure
Bz-Thr-OMe structure
Nombre del producto:Bz-Thr-OMe
Número CAS:79893-89-3
MF:C12H15NO4
Megavatios:237.251803636551
MDL:MFCD00010394
CID:556715
PubChem ID:24856969

Bz-Thr-OMe Propiedades químicas y físicas

Nombre e identificación

    • L-Threonine,N-benzoyl-, methyl ester
    • (2S 3R)-(+)-N-BENZOYLTHREONINE METHYL ESTER
    • Bz-L-Thr-OMe
    • Bz-Thr-OMe
    • methyl (2S,3R)-2-benzamido-3-hydroxybutanoate
    • N-Benzoyl-L-Threonine Methyl Ester
    • AmbotzBAA0046
    • methyl n-benzoyl-l-threoninate
    • N-benzoyl-Ls-threonine methyl ester
    • N-benzoyl-threonine methyl ester
    • CS-0201890
    • A840014
    • methyl (2S,3R)-2-benzamido-3-oxidanyl-butanoate
    • 79893-89-3
    • methyl (2S,3R)-3-hydroxy-2-(phenylformamido)butanoate
    • MS-20228
    • DTXSID30352948
    • HY-W142106
    • (2S,3R)-2-benzamido-3-hydroxybutanoic acid methyl ester
    • N-Benzoyl-L-threonine methyl ester, 99%
    • KHOWDUMYRBCHAC-SCZZXKLOSA-N
    • Benzoyl-D-threonine methyl ester
    • n,n-dimethyl-2-(2-aminoethoxy)ethanol
    • E77608
    • N-alpha-BenZoyl-L-threonine methyl ester (BZ-L-Thr-OMe)
    • A839782
    • methyl N-benzoylthreoninate
    • HMS2194G18
    • MLS001075435
    • (2S,3R)-Methyl 2-benzamido-3-hydroxybutanoate
    • SCHEMBL160178
    • MFCD00010394
    • methyl (2S,3R)-2-benzamido-3-hydroxy-butanoate
    • SMR000639435
    • MLS001075372
    • CHEMBL1878775
    • AKOS005258790
    • N-Benzoyl-L-threonine methyl ester (ACI)
    • N-Benzoylthreonine methyl ester
    • MDL: MFCD00010394
    • Renchi: 1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
    • Clave inchi: KHOWDUMYRBCHAC-SCZZXKLOSA-N
    • Sonrisas: [C@H]([C@H](O)C)(C(=O)OC)NC(C1C=CC=CC=1)=O

Atributos calculados

  • Calidad precisa: 237.10000
  • Masa isotópica única: 237.1
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 5
  • Complejidad: 274
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 75.6A^2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.2
  • Punto de fusión: 97-99 °C (lit.)
  • Punto de ebullición: 470.6°C at 760 mmHg
  • Punto de inflamación: 238.4°C
  • índice de refracción: 1.536
  • PSA: 75.63000
  • Logp: 0.72970
  • Disolución: Not determined
  • Actividad óptica: [α]21/D +23°, c = 5 in ethanol

Bz-Thr-OMe Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Condiciones de almacenamiento:Store in cold storage.

Bz-Thr-OMe Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bz-Thr-OMe PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1250941-5g
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
5g
$235 2023-09-04
TRC
B279735-10g
Bz-Thr-OMe
79893-89-3
10g
$ 1115.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-235993-1 g
N-Benzoyl-L-threonine methyl ester,
79893-89-3
1g
¥384.00 2023-07-10
abcr
AB258728-5g
N-alpha-Benzoyl-L-threonine methyl ester (Bz-L-Thr-OMe); .
79893-89-3
5g
€240.00 2024-06-09
1PlusChem
1P003T7I-5g
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
5g
$230.00 2023-12-16
A2B Chem LLC
AB77022-25g
(2S,3R)-Methyl 2-benzamido-3-hydroxybutanoate
79893-89-3 98%
25g
$227.00 2024-04-19
Aaron
AR003TFU-5g
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
5g
$208.00 2023-12-14
1PlusChem
1P003T7I-100mg
N-Benzoyl-L-threonine methyl ester
79893-89-3 97%
100mg
$38.00 2024-04-21
Aaron
AR003TFU-1g
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
1g
$56.00 2025-02-11
Aaron
AR003TFU-250mg
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
250mg
$27.00 2025-02-11

Bz-Thr-OMe Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Diazomethane
Referencia
Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift
Mauger, Anthony B.; et al, International Journal of Peptide & Protein Research, 1989, 34(3), 196-9

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ;  reflux
2.1 Reagents: Triethylamine Solvents: Methanol ;  rt
Referencia
The synthesis of novel chiral ferrocenyl aziridino alcohol ligands with two stereogenic carbons and structural characteristics
Wang, Qian; et al, Advanced Materials Research (Durnten-Zurich, 2012, 518, 518-523

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 - 15 °C; 30 min, 0 - 15 °C; 20 h, > 15 °C
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 10 - 15 °C; 20 min, 10 - 15 °C; 3 h, > 15 °C
Referencia
Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatirelin Hydrate
Kobayashi, Naotake ; et al, Journal of Peptide Science, 2019, 25(12),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 10 min, 4 °C; 4 °C → 22 °C; 2 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 4 °C; 2 h, 4 °C
Referencia
Rationally Designed Amanitins Achieve Enhanced Cytotoxicity
Todorovic, Mihajlo; et al, Journal of Medicinal Chemistry, 2022, 65(15), 10357-10376

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Modular phosphite-oxazoline/oxazine ligand library for asymmetric Pd-catalyzed allylic substitution reactions: scope and limitations-origin of enantioselectivity
Dieguez, Montserrat; et al, Chemistry - A European Journal, 2008, 14(12), 3653-3669

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride ;  3 h, rt
Referencia
Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines
Soleymani Movahed, Farzaneh ; et al, Journal of Organic Chemistry, 2022, 87(1), 243-257

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Referencia
In Situ Assembly and Screening of Enzyme Inhibitors with Surface-Tension Microarrays
Mugherli, Laurent; et al, Angewandte Chemie, 2009, 48(41), 7639-7644

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referencia
New dihydroxy bis(oxazoline) ligands for the palladium-catalyzed asymmetric allylic alkylation: Experimental investigations of the origin of the reversal of the enantioselectivity
Ait-Haddou, Hassan; et al, Chemistry - A European Journal, 2004, 10(3), 699-707

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 - 15 °C; 30 min, 0 - 15 °C; 20 h, > 15 °C
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 10 - 15 °C; 20 min, 10 - 15 °C; 3 h, > 15 °C
Referencia
Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatirelin Hydrate
Kobayashi, Naotake ; et al, Journal of Peptide Science, 2019, 25(12),

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Citric acid Solvents: Water ;  rt
Referencia
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides
Brandstatter, Marco; et al, Journal of Organic Chemistry, 2015, 80(1), 40-51

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [1,1′-[(1R,4R)-1,4-dimethyl-2-butene-1,4-diyl]bis[1,1-diphenylpho… Solvents: Methanol ,  Dichloromethane ;  24 h, rt
Referencia
Chiral 1,4-bis-diphosphine ligands from optically active (Z)-olefins
Cesarotti, Edoardo; et al, Tetrahedron: Asymmetry, 2007, 18(11), 1278-1283

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Diazomethane
Referencia
Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift
Mauger, Anthony B.; et al, International Journal of Peptide & Protein Research, 1989, 34(3), 196-9

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Diazomethane
Referencia
Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift
Mauger, Anthony B.; et al, International Journal of Peptide & Protein Research, 1989, 34(3), 196-9

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Synthesis of 2-oxazolines and related N-containing heterocycles using [Et2NSF2]BF4 as a cyclodehydration agent
Pouliot, Marie-France; et al, Tetrahedron Letters, 2012, 53(32), 4121-4123

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 4 °C; 2 h, 4 °C
Referencia
Rationally Designed Amanitins Achieve Enhanced Cytotoxicity
Todorovic, Mihajlo; et al, Journal of Medicinal Chemistry, 2022, 65(15), 10357-10376

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  5 d, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions
Glockner, Steffen; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 207-214

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 10 min, 4 °C; 4 °C → 22 °C; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 4 °C; 2 h, 4 °C
Referencia
Rationally Designed Amanitins Achieve Enhanced Cytotoxicity
Todorovic, Mihajlo; et al, Journal of Medicinal Chemistry, 2022, 65(15), 10357-10376

Bz-Thr-OMe Raw materials

Bz-Thr-OMe Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79893-89-3)Bz-Thr-OMe
A839782
Pureza:99%
Cantidad:25g
Precio ($):556.0